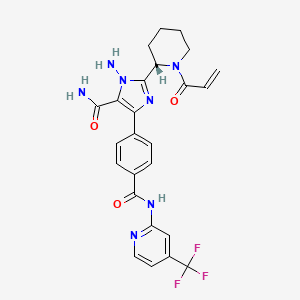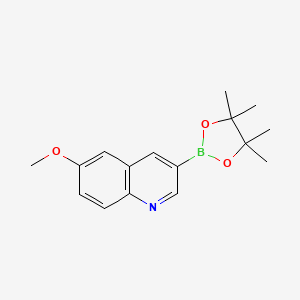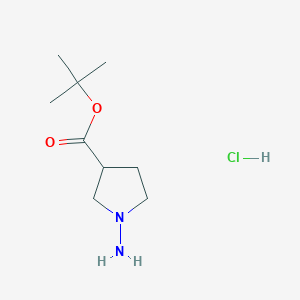
3-Boc-aminopyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Boc-aminopyrrolidine hydrochloride is a chemical compound with the molecular formula C9H18N2O2. It is a derivative of pyrrolidine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-aminopyrrolidine hydrochloride typically involves the protection of the amino group in pyrrolidine. One common method is the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes human error .
Análisis De Reacciones Químicas
Types of Reactions
3-Boc-aminopyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups using electrophilic reagents.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Deprotection Reactions: Trifluoroacetic acid in dichloromethane is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: The major products are N-substituted pyrrolidines.
Deprotection Reactions: The major product is the free amine, 3-aminopyrrolidine.
Aplicaciones Científicas De Investigación
3-Boc-aminopyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor in the synthesis of bioactive compounds and enzyme inhibitors.
Medicine: It is used in the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: It is employed in the production of fine chemicals and agrochemicals
Mecanismo De Acción
The mechanism of action of 3-Boc-aminopyrrolidine hydrochloride primarily involves its role as a precursor in chemical reactions. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can interact with molecular targets, such as enzymes or receptors, to exert its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-3-aminopyrrolidine: Similar in structure but with the Boc group on the nitrogen atom of the pyrrolidine ring.
3-(Boc-aminomethyl)pyrrolidine: Contains a Boc-protected aminomethyl group attached to the pyrrolidine ring.
Uniqueness
3-Boc-aminopyrrolidine hydrochloride is unique due to its specific substitution pattern and the stability conferred by the Boc group. This stability makes it a valuable intermediate in organic synthesis and pharmaceutical research, allowing for selective reactions and high yields .
Propiedades
Fórmula molecular |
C9H19ClN2O2 |
|---|---|
Peso molecular |
222.71 g/mol |
Nombre IUPAC |
tert-butyl 1-aminopyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)7-4-5-11(10)6-7;/h7H,4-6,10H2,1-3H3;1H |
Clave InChI |
WBNMBVTYZYQTHF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1CCN(C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-3,7-diazabicyclo[4.2.0]octane;dihydrochloride](/img/structure/B13922674.png)

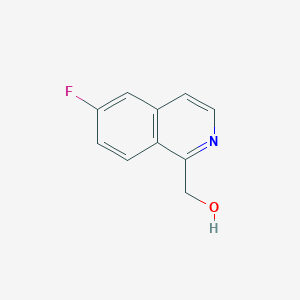
![Tert-butyl 4-hydroxy-4-[(piperazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B13922689.png)
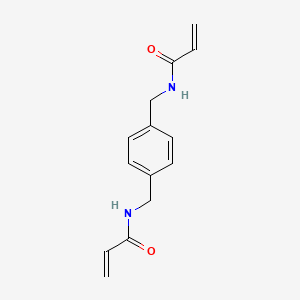
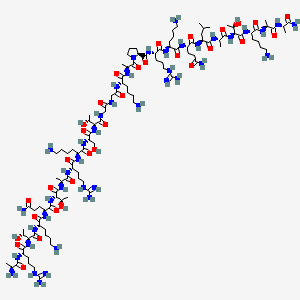

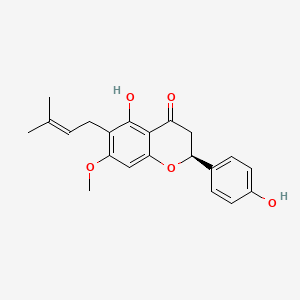
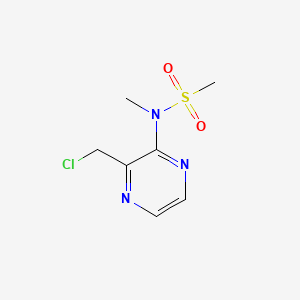
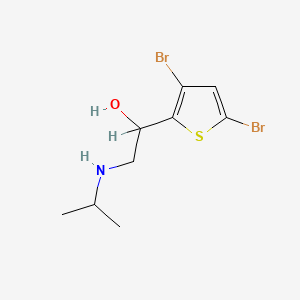
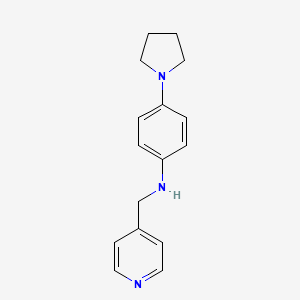
![1-tert-butyl-4-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13922732.png)
